An In-depth Technical Guide to the Physical Properties of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Foreword: A Guide for the Modern Researcher
In the landscape of contemporary drug discovery and development, the meticulous characterization of chiral building blocks is a cornerstone of success. These molecules, the foundational components of many active pharmaceutical ingredients (APIs), dictate the ultimate efficacy, safety, and stability of the final drug product. This guide is dedicated to one such molecule: (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. As a substituted piperazine, this compound belongs to a class of structures renowned for their prevalence in medicinal chemistry, offering a versatile scaffold for constructing complex molecular architectures.[1]
This document eschews a conventional template, opting instead for a narrative that prioritizes scientific rationale and practical application. It is designed not merely as a repository of data, but as a technical resource for the discerning researcher. Herein, we delve into the core physical properties of this compound, elucidating not only the "what" but, more critically, the "why"—the causal relationships that link these properties to pivotal decisions in the development pipeline. From formulation to quality control, a profound understanding of the physical characteristics detailed in this guide is indispensable.
Compound Identification and Chemical Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental descriptors for (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride are summarized below.
| Identifier | Value | Source |
| IUPAC Name | benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |
| CAS Number | 1217720-49-4 | [2][3] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [2][3] |
| Molecular Weight | 270.76 g/mol | [3] |
| Canonical SMILES | C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | [2] |
Chemical Structure:
Caption: 2D Structure of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Physicochemical Properties
The physicochemical properties of a drug candidate are determinative of its behavior from the moment of synthesis through to its potential therapeutic action. These parameters govern its stability, solubility, and ability to be formulated into a viable drug product.
Appearance
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is described as a solid powder under ambient conditions.[2] This information is a fundamental starting point for handling and formulation, indicating that standard solid-state characterization techniques are appropriate.
Melting Point
The melting point is a critical physical constant that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance, whereas a broad and depressed range often signifies the presence of impurities. For hydrochloride salts of pharmaceutical compounds, the melting point also provides insights into the lattice energy of the crystal structure.
Experimental Protocol: Capillary Melting Point Determination
This protocol is a standard method for the determination of a substance's melting range.
Caption: Workflow for Melting Point Determination.
Causality and Trustworthiness: The slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. The protocol's trustworthiness is validated by performing the measurement in triplicate and calibrating the apparatus with certified reference standards.
Solubility
Solubility is a paramount property in drug development, directly influencing a drug's bioavailability and formulation possibilities. A compound's solubility in various media dictates the choice of solvents for synthesis, purification, and the selection of excipients for dosage form development.
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is reported to be soluble in Dimethyl Sulfoxide (DMSO) .[2] However, a comprehensive solubility profile in aqueous and organic solvents is essential for further development. The piperazine moiety is often incorporated into drug candidates to enhance aqueous solubility.[1]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.
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Preparation : Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol). The excess solid is critical to ensure that a saturated solution is achieved.
-
Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
-
Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification : Analyze the concentration of the compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be repeated until three consecutive measurements yield consistent results.
Optical Rotation
As a chiral molecule, (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride will rotate the plane of polarized light.[1] The measurement of optical rotation is fundamental for confirming the stereochemical identity and enantiomeric purity of the compound. The direction and magnitude of this rotation are characteristic properties.
Experimental Protocol: Specific Rotation Measurement (Following USP <781> Principles)
The specific rotation is a standardized measure of a compound's optical activity.
Caption: Process for Specific Rotation Measurement.
Expertise and Causality: The choice of solvent is critical, as it can influence the magnitude of the observed rotation. The measurement is typically performed at a standard wavelength (589 nm, the sodium D-line) and temperature (20 or 25°C). According to USP <781>, the solution should be analyzed promptly after preparation.[4] Trustworthiness is ensured by calibrating the polarimeter with a certified quartz plate or a standard solution.[5]
Spectroscopic and Thermal Analysis
Spectroscopic and thermal analysis techniques provide a fingerprint of the molecule, confirming its structure and assessing its stability under thermal stress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
¹H NMR Interpretation (Illustrative Example) :
-
Aromatic Protons (7.2-7.4 ppm) : A multiplet in this region corresponds to the protons on the benzyl group's phenyl ring.
-
Benzyl CH₂ (approx. 5.1 ppm) : A singlet integrating to two protons, characteristic of the methylene group adjacent to the ester oxygen and the phenyl ring.
-
Piperazine Protons (2.8-3.5 ppm) : The protons on the piperazine ring will appear as complex multiplets. The presence of the methyl group and the carbamate will create distinct chemical environments for each proton. The protons adjacent to the carbamate nitrogen will typically be shifted downfield compared to those adjacent to the other nitrogen.
-
Methyl Protons (approx. 1.1-1.3 ppm) : A doublet corresponding to the methyl group at the chiral center.
-
-
¹³C NMR Interpretation (Illustrative Example) :
-
Carbonyl Carbon (approx. 155 ppm) : The carbamate carbonyl carbon.
-
Aromatic Carbons (127-137 ppm) : Several peaks corresponding to the carbons of the phenyl ring.
-
Benzyl CH₂ Carbon (approx. 67 ppm) : The carbon of the benzylic methylene group.
-
Piperazine Carbons (40-55 ppm) : Peaks corresponding to the carbon atoms of the piperazine ring. The carbon bearing the methyl group will be distinct.
-
Methyl Carbon (approx. 15-20 ppm) : The carbon of the methyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
IR Spectrum Interpretation (Illustrative Example) :
-
N-H Stretch (approx. 2400-2700 cm⁻¹) : A broad absorption in this region is characteristic of the N-H stretch of the protonated amine in the hydrochloride salt.
-
C-H Stretches (2850-3100 cm⁻¹) : Aromatic and aliphatic C-H stretching vibrations.
-
C=O Stretch (approx. 1700 cm⁻¹) : A strong, sharp absorption corresponding to the carbonyl group of the benzyl carbamate.[6]
-
C-N and C-O Stretches (1000-1300 cm⁻¹) : These appear in the fingerprint region and correspond to the various C-N bonds of the piperazine ring and the C-O bonds of the carbamate.
-
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for assessing the thermal stability of a compound, which is vital for determining appropriate storage and handling conditions.[7][8]
Experimental Protocol: Thermogravimetric Analysis
-
Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation : Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).
-
Experimental Setup : Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a controlled flow rate.
-
Heating Program : Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis : Record the mass loss as a function of temperature. The resulting thermogram will show the temperatures at which decomposition events occur. The onset temperature of significant mass loss is a key indicator of the compound's thermal stability.
Conclusion
This guide has provided a comprehensive overview of the essential physical properties of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, framed within the context of modern pharmaceutical research. While specific experimental values for some properties remain to be determined, the detailed protocols and scientific rationale presented herein offer a robust framework for the empirical characterization of this and similar chiral building blocks. A thorough understanding and application of these principles are paramount for any researcher aiming to advance such molecules through the rigorous pipeline of drug discovery and development.
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